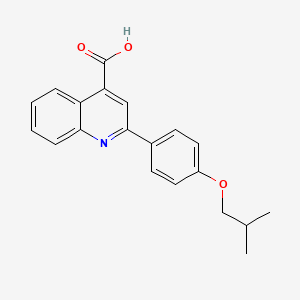

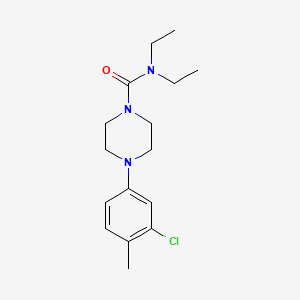

![molecular formula C15H9N5O5S B2552200 2-硝基-N-[5-(3-硝基苯基)-1,3,4-噻二唑-2-基]苯甲酰胺 CAS No. 391226-98-5](/img/structure/B2552200.png)

2-硝基-N-[5-(3-硝基苯基)-1,3,4-噻二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of benzamide and thiadiazole, which are known for their biological properties. Although the exact compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds involves the use of microwave-assisted, solvent-free methods, which are efficient and environmentally friendly. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, indicating that similar methods could potentially be applied to the synthesis of 2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide . Additionally, the synthesis of related thiadiazole compounds involves ring-opening reactions and intermolecular cyclization, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using spectroscopic methods and X-ray diffraction. For example, the crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide, a compound with a similar nitro and benzamide substitution pattern, was elucidated, revealing the orientation of nitro groups and the dihedral angle between aromatic rings . This information can be extrapolated to predict the molecular structure of 2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide.

Chemical Reactions Analysis

The reactivity of thiadiazole derivatives is characterized by their ability to undergo ring-opening reactions and to form various heterocyclic compounds. For example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can react with nucleophiles to form esters, amides, and heterocyclic analogs . This suggests that the compound of interest may also exhibit diverse reactivity, allowing for the synthesis of a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide and thiadiazole derivatives are influenced by their functional groups. The presence of nitro groups, for example, can affect the electron distribution and reactivity of the compound. The antimicrobial activity of related N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives has been evaluated, indicating that the compound may also possess biological activities . The crystal structure of a related compound provides insights into the potential intermolecular interactions and stability of the crystal lattice .

科学研究应用

稳定性和降解途径

一项关于尼替酮(nitisinone)的研究,探讨了在不同条件下其稳定性和降解产物。这项研究有助于了解类似化合物的稳定性,包括2-硝基-N-[5-(3-硝基苯基)-1,3,4-噻二唑-2-基]苯甲酰胺,以及它们在环境影响或药物化学应用中的潜在作用 (Barchańska等,2019)。

合成和绿色化学

对合成相关杂环化合物的研究,如5,5′-亚甲基-双(苯并三唑),展示了实用和环境友好方法的发展。这些方法可以用于合成2-硝基-N-[5-(3-硝基苯基)-1,3,4-噻二唑-2-基]苯甲酰胺,突显了绿色化学在生产这类化合物中的重要性 (Gu等,2009)。

抗肿瘤活性和药物应用

对咪唑衍生物的抗肿瘤活性进行了广泛审查,包括具有硝基和噻二唑基团的化合物。这些研究展示了类似于2-硝基-N-[5-(3-硝基苯基)-1,3,4-噻二唑-2-基]苯甲酰胺的化合物在新型抗肿瘤药物开发中的潜力以及它们多样的生物学特性 (Iradyan et al., 2009)。

再利用药物应用

尼他唑胺(nitazoxanide),另一种硝基噻唑化合物,已被探索用于对抗各种感染和疾病,表明硝基噻唑基团在药物化学中的多功能性。这种广泛的应用范围突显了类似结构化合物在各种治疗目的中的潜力 (Bharti et al., 2021)。

DNA结合和光保护性质

对Hoechst 33258及其类似物的研究,包括硝基苄基和硝基苯基团,显示出其对DNA的强结合能力以及作为放射防护剂和拓扑异构酶抑制剂的潜在用途。这些发现暗示了硝基取代噻二唑在分子生物学和医学中的可能应用 (Issar & Kakkar, 2013)。

属性

IUPAC Name |

2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N5O5S/c21-13(11-6-1-2-7-12(11)20(24)25)16-15-18-17-14(26-15)9-4-3-5-10(8-9)19(22)23/h1-8H,(H,16,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCYPVDHERGBHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

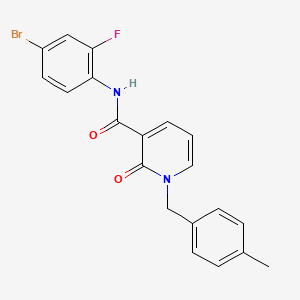

![6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2552117.png)

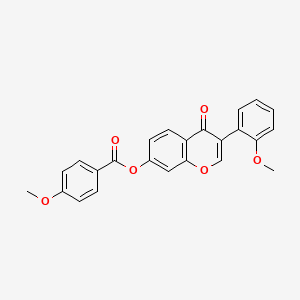

![N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2552118.png)

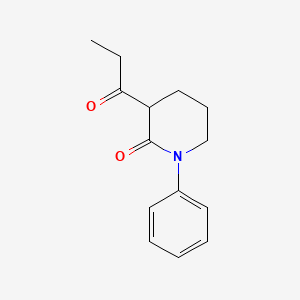

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)

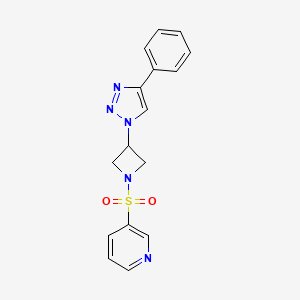

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone](/img/structure/B2552124.png)

![Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate](/img/structure/B2552134.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2552137.png)

![[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2552138.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2552140.png)